molecular formula C21H26ClNO4S B12221172 N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide

Cat. No.: B12221172
M. Wt: 424.0 g/mol
InChI Key: GJEAEXMLTWQNLX-UHFFFAOYSA-N
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Description

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide is a complex organic compound with a molecular formula of C23H22ClNO4S This compound is characterized by its unique structure, which includes a furan ring, a chlorophenyl group, and a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

    Formation of the dioxidotetrahydrothiophenyl moiety: This can be synthesized through oxidation reactions using reagents like hydrogen peroxide or peracids.

    Coupling of the intermediates: The final step involves coupling the synthesized intermediates under controlled conditions, often using catalysts like palladium or copper.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenylacetamide
  • N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide

Uniqueness

Compared to similar compounds, N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethylbutanamide may exhibit unique properties due to the presence of the ethylbutanamide group

Properties

Molecular Formula

C21H26ClNO4S

Molecular Weight

424.0 g/mol

IUPAC Name

N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-N-(1,1-dioxothiolan-3-yl)-2-ethylbutanamide

InChI

InChI=1S/C21H26ClNO4S/c1-3-15(4-2)21(24)23(18-11-12-28(25,26)14-18)13-19-9-10-20(27-19)16-5-7-17(22)8-6-16/h5-10,15,18H,3-4,11-14H2,1-2H3

InChI Key

GJEAEXMLTWQNLX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)N(CC1=CC=C(O1)C2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

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